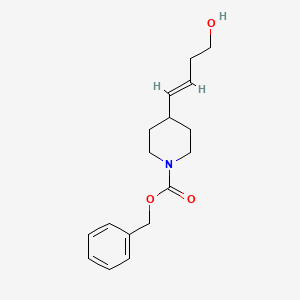
4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound that has gained considerable interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as HEPB, and it is a derivative of piperidine. HEPB has been found to have several biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
HEPB exerts its effects on the body by inhibiting the activity of certain enzymes. Specifically, HEPB inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, HEPB reduces inflammation in the body. HEPB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, HEPB can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
HEPB has several biochemical and physiological effects on the body. Studies have shown that HEPB can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that are necessary for tumor growth. HEPB has also been found to reduce inflammation in the body by inhibiting the activity of COX-2. In addition, HEPB has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HEPB for lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of HEPB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on HEPB. One area of interest is the development of HEPB-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanisms by which HEPB exerts its effects on the body, which could lead to the development of new drugs that target these mechanisms. Additionally, there is interest in exploring the potential use of HEPB in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Synthesemethoden
The synthesis of HEPB involves a series of chemical reactions. The starting material for the synthesis is piperidine, which is reacted with benzyl chloride to form the benzyl ester. The benzyl ester is then reacted with 4-hydroxybut-1-ene to form HEPB. The synthesis of HEPB is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
HEPB has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications of HEPB is in the treatment of cancer. Studies have shown that HEPB has anti-cancer properties and can inhibit the growth of cancer cells. HEPB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
benzyl 4-[(E)-4-hydroxybut-1-enyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-4,6-8,15,19H,5,9-14H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZOEEHTQQCMGC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=CCCO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C=C/CCO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-but-1-enyl)-piperidine-1-carboxylic acid benzyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)
![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)
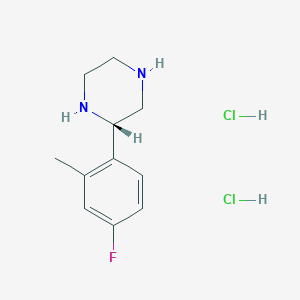
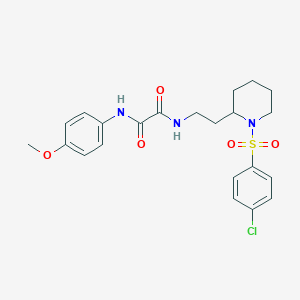
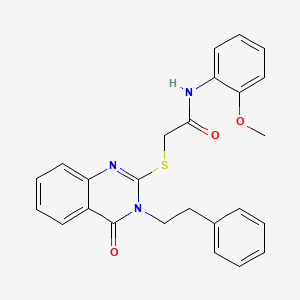
![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)
![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)
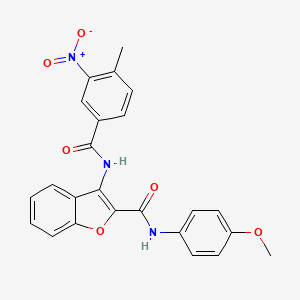
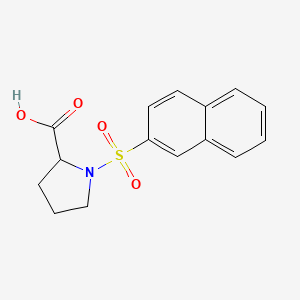
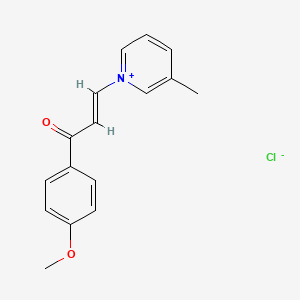
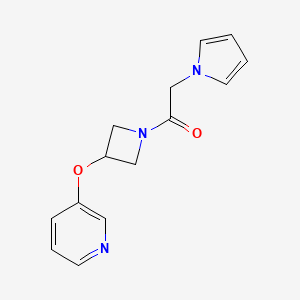

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)